molecular formula C19H18N4OS B2619348 N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-60-5

N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2619348
CAS RN: 872701-60-5
M. Wt: 350.44
InChI Key: AGOJSECOFUKATD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as DPPY, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DPPY is a sulfanylacetamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. Specifically, N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. In addition, N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in lab experiments is its potential as a therapeutic agent for various diseases, particularly cancer. In addition, N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further research. However, one of the limitations of using N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research related to N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. In addition, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide and its potential therapeutic applications for various diseases. Finally, more research is needed to investigate the potential side effects and toxicity of N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in vivo.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves a multi-step process that includes the reaction of 2-aminopyridine with 2,6-dichloropyridazine, followed by the reaction of the resulting intermediate with 2,5-dimethylphenyl isothiocyanate and sodium hydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in this area.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-5-6-14(2)17(10-13)21-18(24)12-25-19-8-7-16(22-23-19)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJSECOFUKATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

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